molecular formula C17H35ClN2O2 B14686490 Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride CAS No. 33421-72-6

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride

Katalognummer: B14686490
CAS-Nummer: 33421-72-6
Molekulargewicht: 334.9 g/mol
InChI-Schlüssel: DRKDZPPHKMCZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is a complex organic compound. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is notable for its unique structure, which includes a piperazine ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of valeric acid derivatives, followed by the introduction of the piperazine ring. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate esterification and substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These methods utilize valeric acid and piperazine derivatives under controlled conditions to ensure high yield and purity. The dihydrochloride form is typically obtained by treating the ester with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperazine ring allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds. These products are often used as intermediates in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valeric acid: A simpler derivative with similar carboxylic acid functionality.

    2,2,4,4-Tetramethylvaleric acid: Shares the tetramethyl substitution but lacks the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine rings but different ester groups.

Uniqueness

Valeric acid, 2,2,4,4-tetramethyl-, 3-(4-methyl-1-piperazinyl)propyl ester, dihydrochloride is unique due to its combination of a valeric acid derivative with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

33421-72-6

Molekularformel

C17H35ClN2O2

Molekulargewicht

334.9 g/mol

IUPAC-Name

3-(4-methylpiperazin-1-yl)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C17H34N2O2.ClH/c1-16(2,3)14-17(4,5)15(20)21-13-7-8-19-11-9-18(6)10-12-19;/h7-14H2,1-6H3;1H

InChI-Schlüssel

DRKDZPPHKMCZIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)C(=O)OCCCN1CCN(CC1)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.